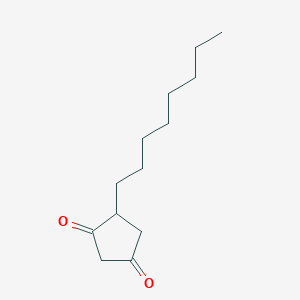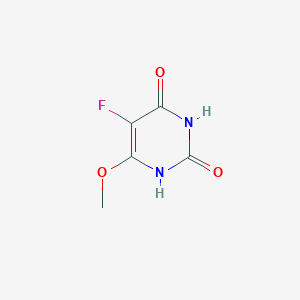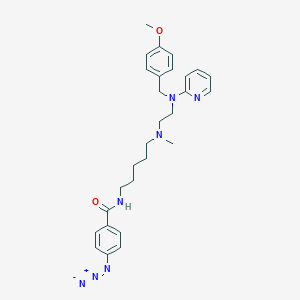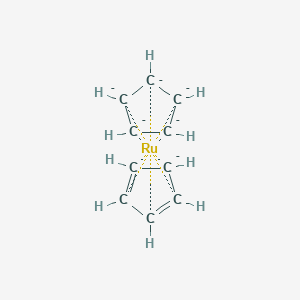
Cyclopenta-1,3-diene;cyclopentane;ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a ruthenium-based catalyst that is used in various chemical reactions, particularly in the field of organic synthesis.
Mecanismo De Acción
The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;ruthenium involves the coordination of the ruthenium atom with the substrate molecule. The resulting complex undergoes various chemical reactions, such as oxidative addition, reductive elimination, and ligand exchange, which ultimately lead to the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;ruthenium. However, studies have shown that this compound is relatively non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Cyclopenta-1,3-diene;cyclopentane;ruthenium as a catalyst offers several advantages in lab experiments. This compound is highly efficient, selective, and versatile, making it suitable for a wide range of chemical reactions. However, there are also some limitations associated with its use, such as the high cost of the compound and the need for specialized equipment and expertise.
Direcciones Futuras
There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium. Some potential areas of interest include the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its potential use in pharmaceuticals and other biomedical applications.
Conclusion:
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a ruthenium-based catalyst that has numerous scientific research applications, particularly in the field of organic synthesis. The synthesis method involves the reaction of cyclopentadiene with ruthenium trichloride in the presence of a reducing agent. The mechanism of action involves the coordination of the ruthenium atom with the substrate molecule. While there are several advantages associated with the use of this compound as a catalyst, there are also some limitations, such as the high cost of the compound and the need for specialized equipment and expertise. There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium, including the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;cyclopentane;ruthenium has numerous scientific research applications, particularly in the field of organic synthesis. This compound is used as a catalyst in various chemical reactions, such as hydrogenation, isomerization, and dehydrogenation. It is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Propiedades
Número CAS |
156206-09-6 |
|---|---|
Nombre del producto |
Cyclopenta-1,3-diene;cyclopentane;ruthenium |
Fórmula molecular |
C10H10Ru-6 |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
Clave InChI |
KRRYFXOQIMANBV-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru] |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
Sinónimos |
1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



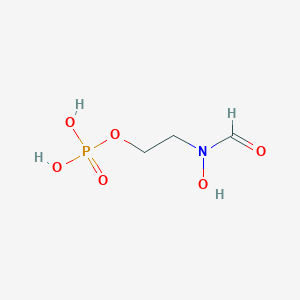
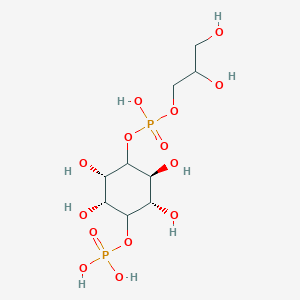
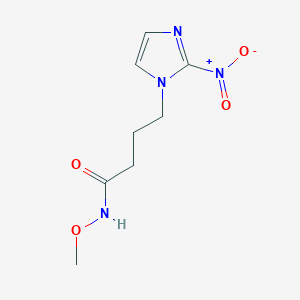
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
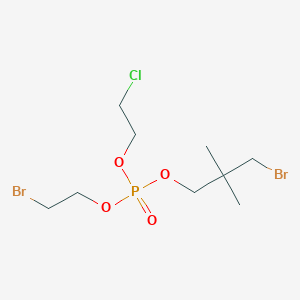
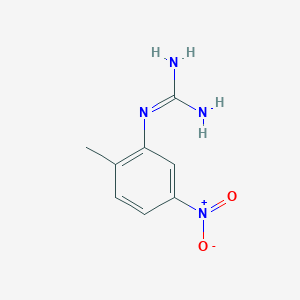
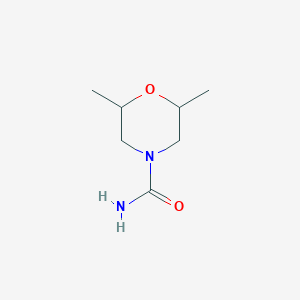
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
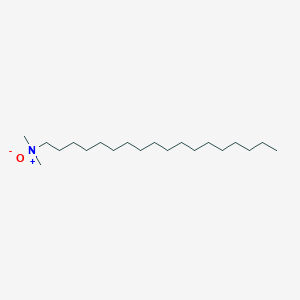
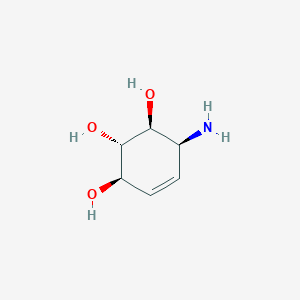
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
